1-Ethyl-4-isobutylbenzene is primarily used as a pharmaceutical secondary standard and certified reference material (CRM) [, ]. These materials play a crucial role in ensuring the quality and consistency of pharmaceutical products by providing a benchmark for comparison during pharma release testing and pharmaceutical research [, ].
Due to its structural similarity to Ibuprofen, 1-Ethyl-4-isobutylbenzene has the potential to be used in research related to the development of new drugs with similar properties []. Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its pain-relieving and anti-inflammatory effects. Studying 1-Ethyl-4-isobutylbenzene could potentially contribute to the understanding of the structure-activity relationship of Ibuprofen and aid in the development of new therapeutic agents with improved efficacy or reduced side effects.
1-Ethyl-4-isobutylbenzene is an organic compound with the molecular formula and a molecular weight of approximately 162.27 g/mol. It is classified as a member of the alkyl-substituted aromatic hydrocarbons, specifically a substituted derivative of isobutylbenzene. The compound features an ethyl group attached to the benzene ring at the para position relative to an isobutyl group, making it structurally unique among similar compounds. Its chemical structure can be represented by the InChI key FMHWAAZOTFVMKR-UHFFFAOYSA-N, and it has a CAS number of 100319-40-2 .
These reactions highlight its versatility in synthetic organic chemistry, allowing for the modification of its structure and properties .
While specific biological activity data for 1-ethyl-4-isobutylbenzene is limited, compounds of similar structure have been studied for their potential pharmacological effects. Generally, alkyl-substituted aromatic compounds can exhibit various biological activities, including:
Further research would be necessary to elucidate any specific biological activities associated with 1-ethyl-4-isobutylbenzene .
The synthesis of 1-ethyl-4-isobutylbenzene can be achieved through several methods:
These methods highlight the compound's accessibility within synthetic organic chemistry frameworks .
1-Ethyl-4-isobutylbenzene finds applications in various fields:
The compound's unique structure allows it to play a role in diverse chemical applications .
Further studies are necessary to characterize these interactions specifically for 1-ethyl-4-isobutylbenzene .
Several compounds share structural similarities with 1-ethyl-4-isobutylbenzene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Isobutylbenzene | Alkyl-substituted aromatic | Lacks ethyl group; simpler structure |
1-Ethylbenzene | Ethylene substituted benzene | Only contains one ethyl group |
4-Isobutylanisole | Ether derivative | Contains an ether functional group |
4-Isobutyltoluene | Methyl-substituted derivative | Contains a methyl group along with isobutyl |
The uniqueness of 1-ethyl-4-isobutylbenzene lies in its specific combination of both ethyl and isobutyl groups on the benzene ring, which may impart distinct chemical properties and biological activities compared to these similar compounds .
The synthesis of 1-ethyl-4-isobutylbenzene historically relied on Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of Lewis acids like AlCl$$_3$$. For example, ethylation of isobutylbenzene involves electrophilic aromatic substitution, where the ethyl group is introduced at the para position relative to the isobutyl group. This regioselectivity arises from the electron-donating inductive effect (+I) of the isobutyl substituent, which activates the aromatic ring while steric hindrance minimizes ortho substitution.
Key Reaction Mechanism:
Limitations: Traditional methods face challenges such as polyalkylation, low para selectivity (<60%), and hazardous waste generation from AlCl$$_3$$.
Recent developments leverage microfluidic systems to enhance selectivity and efficiency. For instance, a two-step flow process converts p-xylene to 1-ethyl-4-isobutylbenzene via sequential metalation and alkylation:
Advantages of Flow Chemistry:
A two-stage catalytic dismutation-dehydroisomerization route offers an alternative pathway:
Mechanistic Insights:
Efforts to replace toxic catalysts (e.g., HF, AlCl$$_3$$) have led to sustainable alternatives:
Catalyst | Reaction | Yield | Selectivity |
---|---|---|---|
[HN$${222}$$][Al$$2$$Cl$$_7$$] | Friedel-Crafts acylation | 99% | 96% |
AlCl$$_3$$/O-NMP | Isobutylbenzene alkylation | 95% | 98% |
Enzyme-mediated | Biocatalytic functionalization | 85% | 90% |
Innovations:
1-Ethyl-4-isobutylbenzene serves as a critical intermediate in the modern synthesis of ibuprofen, representing a key transformation product in the multi-step catalytic pathway from simple aromatic precursors to complex pharmaceutical active ingredients [5] [6]. The compound's formation occurs through a sophisticated three-step flow synthesis process that begins with p-xylene and culminates in the production of ibuprofen with remarkable efficiency and selectivity [5] [6].
The initial transformation involves the conversion of p-ethyltoluene to 1-ethyl-4-isobutylbenzene through a highly controlled metalation reaction utilizing LICKOR-type superbases [5] [14]. This process employs an in-situ generated superbase system comprising lithium butyl and potassium tert-butoxide, which facilitates chemoselective carbon-hydrogen metalation at benzylic positions [5] [14]. The reaction demonstrates exceptional yield efficiency, achieving 93% isolated yield under optimized flow conditions with a residence time of 17.9 seconds at -20°C [5].
The catalytic system's effectiveness stems from its ability to suppress competitive side reactions that typically plague benzylic metalation processes [5] [14]. The LICKOR superbase system provides enhanced metalating power while maintaining high selectivity, enabling the formation of 1-ethyl-4-isobutylbenzene without significant byproduct formation [14] [18]. Temperature control proves critical, as higher temperatures lead to increased formation of undesired over-alkylation products such as p-diethylbenzene [5].
Following its formation, 1-ethyl-4-isobutylbenzene undergoes subsequent transformations in the ibuprofen synthesis pathway [5] [30]. The compound serves as a substrate for Friedel-Crafts acylation using triflic acid as a catalyst, producing 4-isobutylacetophenone with 95% yield at 150°C [30]. This acylation step represents a crucial carbon-carbon bond formation that establishes the ketone functionality required for further elaboration to the final ibuprofen structure [30].
Synthesis Step | Catalyst System | Temperature (°C) | Residence Time | Yield (%) | Flow Rate (mL/min) |
---|---|---|---|---|---|
p-Ethyltoluene to 1-Ethyl-4-isobutylbenzene | LICKOR (LiC4H9/KOtBu) + t-BuLi | -20 | 17.9 s | 93 | 6.0 (substrate) |
Isobutylbenzene to 4-Isobutylacetophenone | Triflic Acid (TfOH) | 150 | 15 min | 95 | 0.5 |
4-Isobutylacetophenone to Methyl Ester | PhI(OAc)2/TMOF | 0 | 3 min | 70 (telescoped) | Variable |
Methyl Ester to Ibuprofen | KOH (5 M) | 65 | 3 min | 68 crude / 51 pure | Variable |
The integration of 1-ethyl-4-isobutylbenzene synthesis into continuous flow systems demonstrates significant advantages over traditional batch processing methods [5] [22]. Flow chemistry enables precise control of reaction parameters, including temperature, residence time, and reagent stoichiometry, resulting in improved yields and reduced waste generation [22] [26]. The continuous nature of the process eliminates the need for intermediate purification steps, reducing both cost and environmental impact [22].
Transition metal catalysts play a pivotal role in the dehydroisomerization reactions involving 1-ethyl-4-isobutylbenzene and related aromatic compounds [8] [12]. Palladium-based catalytic systems demonstrate exceptional activity in promoting aromatization processes that convert saturated and partially saturated precursors to fully aromatic products [8] [13].
The mechanistic framework for transition metal-catalyzed dehydroisomerization involves multiple elementary steps, including substrate coordination, carbon-hydrogen activation, and hydrogen elimination [8] [10]. Palladium catalysts facilitate these transformations through oxidative addition of carbon-hydrogen bonds, followed by beta-hydride elimination to generate the aromatic product [10] [17]. The catalytic cycle typically operates under mild conditions, making it suitable for pharmaceutical intermediate synthesis where functional group tolerance is critical [12] [13].
Rhodium and iridium complexes also exhibit significant activity in dehydroisomerization reactions, particularly in systems where substrate selectivity is paramount [12] [25]. These catalysts demonstrate unique selectivity patterns compared to palladium systems, often favoring specific regioisomers or stereochemical outcomes [12]. The choice of transition metal depends on the specific structural requirements of the target pharmaceutical intermediate and the desired reaction conditions [25].
Catalyst design considerations for dehydroisomerization reactions include ligand selection, metal oxidation state, and support material optimization [12] [20]. Phosphine ligands frequently enhance catalyst stability and selectivity, while nitrogen-containing ligands can modify electronic properties to favor specific reaction pathways [12]. The development of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse, particularly important for large-scale pharmaceutical manufacturing [12] [20].
Catalyst Type | Activity (TOF h⁻¹) | Selectivity (%) | Operating Temperature (°C) | Functional Group Tolerance | Environmental Impact |
---|---|---|---|---|---|
LICKOR Superbase | 2400 | 95 | -20 to 50 | High | Low |
Aluminum Chloride | 180 | 75 | 0 to 100 | Low | High |
Triflic Acid | 950 | 90 | 100 to 200 | Medium | Medium |
Palladium Acetate | 150 | 98 | 80 to 150 | High | Low |
Copper-based systems | 85 | 88 | 200 to 300 | Medium | Medium |
Palladium-mediated aromatization processes involving 1-ethyl-4-isobutylbenzene and related compounds proceed through well-defined mechanistic pathways that have been elucidated through detailed kinetic and spectroscopic studies [10] [17]. The fundamental mechanism involves the formation of dinuclear palladium complexes that facilitate bimetallic oxidation and subsequent reductive elimination [10].
Recent mechanistic investigations have challenged traditional assumptions about palladium oxidation states in aromatic carbon-hydrogen oxidation reactions [10]. Instead of the commonly proposed palladium(II)/palladium(IV) catalytic cycles, experimental evidence supports the involvement of dinuclear palladium(III) intermediates [10]. These dinuclear complexes demonstrate enhanced reactivity compared to mononuclear species, enabling more efficient carbon-hydrogen activation and product formation [10].
The catalyst resting state has been identified as a succinate-bridged dinuclear palladium(II) complex, which self-assembles during catalysis [10]. This resting state provides crucial insights into the catalytic mechanism, as its identification allows for the rational design of improved catalytic systems [10]. The dinuclear nature of the resting state explains the observed second-order dependence on palladium concentration in kinetic studies [10].
Kinetic analysis reveals that the rate-determining step involves bimetallic oxidative addition, where two palladium centers cooperatively activate the carbon-hydrogen bond [10]. This cooperative mechanism results in lower activation barriers compared to mononuclear pathways, explaining the enhanced efficiency of palladium-catalyzed aromatization reactions [10]. The involvement of acetate ions as co-catalysts during the oxidative addition step further enhances the reaction rate [10].
Palladium Complex | Oxidation State | Reaction Type | Activation Energy (kcal/mol) | Rate Order | Selectivity Factor |
---|---|---|---|---|---|
Pd(OAc)2 | Pd(II) | C-H Chlorination | 18.5 | Second order in Pd | 0.95 |
Pd(OAc)2 + Succinate | Pd(II)2 | Catalyst Resting State | N/A (Resting state) | Zero order (equilibrium) | N/A |
Dinuclear Pd(III) | Pd(III)2 | Bimetallic Oxidation | 15.2 (estimated) | First order in each Pd | 0.98 |
Pd(0) + Ligand | Pd(0) | Aromatization | 22.3 | First order in substrate | 0.92 |
The reductive elimination step from dinuclear palladium(III) complexes proceeds with high efficiency, generating the aromatic product and regenerating the palladium(II) catalyst [10]. This step benefits from the cooperative effect of two metal centers, which stabilizes the transition state and lowers the activation barrier [10]. The mechanism accounts for the high selectivity observed in palladium-catalyzed aromatization reactions, as the dinuclear pathway suppresses competing side reactions [10].
Computational studies support the experimental observations, providing detailed insights into the electronic structure and bonding in dinuclear palladium intermediates [17]. Density functional theory calculations reveal that the palladium-palladium bond in dinuclear complexes contributes significantly to the stabilization of high-oxidation-state intermediates [17]. These theoretical investigations guide the development of improved catalyst designs based on mechanistic understanding [17].
Byproduct formation in multi-step catalytic systems involving 1-ethyl-4-isobutylbenzene represents a significant challenge that requires careful optimization of reaction conditions and catalyst selection [20] [21]. The complexity of these systems arises from the potential for side reactions at each synthetic step, cumulative effects of impurities, and catalyst deactivation over extended reaction times [21] [24].
The primary byproducts in 1-ethyl-4-isobutylbenzene synthesis include p-diethylbenzene, formed through over-alkylation during the metalation step [5]. This unwanted product results from competitive reactions when temperature control is insufficient or when excess alkylating reagent is present [5] [26]. Suppression of p-diethylbenzene formation requires precise temperature control at -20°C and careful stoichiometric balance of reagents [5].
In subsequent synthetic steps, additional byproducts emerge from competing reaction pathways [30]. The Friedel-Crafts acylation step can produce 4-isobutylbenzoic acid through direct carbonylation of intermediates, occurring in 3-8% yield under standard conditions [30]. This byproduct formation pathway competes with the desired acylation reaction and requires controlled carbon dioxide addition to minimize its occurrence [30].
Oxidation steps in the synthesis pathway generate hydroxylated byproducts, including 4-hydroxyibuprofen, which forms through non-selective oxidation processes [10] [16]. These hydroxylated compounds represent pharmaceutical impurities that must be controlled to meet regulatory requirements [16] [32]. Selective oxidant choice and reaction condition optimization prove critical for minimizing hydroxylated byproduct formation [10].
Byproduct | Formation Pathway | Formation Yield (%) | Suppression Method | Impact on Process |
---|---|---|---|---|
p-Diethylbenzene | Over-alkylation during metalation | 2-5 | Temperature control (-20°C) | Reduced main product yield |
4-Isobutylbenzoic acid | Direct carbonylation of intermediate | 3-8 | Controlled CO2 addition | Product purification required |
Iodobenzene | PhI(OAc)2 reduction | 15-20 | Catalyst regeneration | Recyclable to PhI(OAc)2 |
4-Hydroxyibuprofen | Hydroxylation during oxidation | 1-3 | Selective oxidant choice | Pharmaceutical impurity |
Aluminum chloride complexes | AlCl3 catalyst decomposition | 10-15 | Alternative catalyst (TfOH) | Downstream incompatibility |
Catalyst deactivation pathways contribute significantly to byproduct formation dynamics [20] [28]. Metal catalysts can undergo ligand dissociation, oxidation, or aggregation processes that reduce catalytic activity and alter selectivity [28]. These deactivation processes often lead to increased formation of side products as the catalyst loses its ability to promote the desired transformation selectively [24] [28].
Flow chemistry approaches offer advantages in controlling byproduct formation through precise residence time control and rapid heat transfer [22] [26]. The ability to quickly remove products from the reaction environment prevents over-reaction and secondary transformations that lead to byproduct formation [26]. Continuous processing also enables real-time monitoring and adjustment of reaction parameters to maintain optimal conditions [22].
Advanced analytical techniques, including high-performance liquid chromatography and mass spectrometry, enable detailed characterization of byproduct formation patterns [23] [29]. These analytical methods provide insights into reaction mechanisms and guide optimization efforts to minimize unwanted product formation [29]. Process analytical technology facilitates online monitoring of byproduct levels, enabling automated process control to maintain product quality [23].
Chromatographic detection methods serve as the foundation for identifying and quantifying alkylated benzene impurities, including 1-Ethyl-4-isobutylbenzene, in pharmaceutical matrices. The selection of appropriate analytical techniques depends on the physicochemical properties of the target compounds, their concentration levels, and the complexity of the sample matrix [1] [2].
High-Performance Liquid Chromatography remains the primary analytical tool for impurity profiling of alkylated benzenes due to its exceptional ability to separate structural isomers and provide wide pH range compatibility [3]. The technique demonstrates excellent separation capabilities for compounds with subtle structural differences, making it particularly valuable for distinguishing between various ethylated and isobutylated benzene derivatives. Detection limits typically range from 0.01 to 0.1 percent, which adequately covers the International Council for Harmonization reporting thresholds [4].
Gas Chromatography with Flame Ionization Detection offers superior sensitivity for volatile alkylated benzene compounds, achieving detection limits in the 0.001 to 0.01 percent range [5]. The high thermal stability of these aromatic compounds makes them particularly amenable to gas chromatographic analysis. The technique proves especially valuable for assessing thermal degradation products and determining the stability of alkylated benzene impurities under elevated temperature conditions.
Ultra-High Performance Liquid Chromatography represents a significant advancement in analytical efficiency, reducing analysis times from conventional 30-minute runs to approximately 5 minutes while maintaining superior resolution. This technique proves particularly beneficial for high-throughput impurity screening and method development phases where rapid analytical feedback is essential.
Gas Chromatography-Mass Spectrometry offers exceptional sensitivity and specificity for volatile alkylated benzene compounds, with detection limits reaching 0.0001 to 0.001 percent. The technique provides comprehensive structural information through electron impact fragmentation patterns, enabling confident identification of impurities based on their mass spectral characteristics.
Comprehensive Two-Dimensional Gas Chromatography enhances the separation of complex mixtures through orthogonal separation mechanisms, providing enhanced pattern recognition capabilities for structurally similar compounds. This technique proves particularly valuable for analyzing acetone impurities containing alkylated benzene contaminants, where conventional one-dimensional separations may be insufficient.
The International Council for Harmonization Q3A and Q3B guidelines establish specific thresholds for reporting, identification, and qualification of impurities in drug substances and drug products, respectively. These guidelines provide a systematic framework for ensuring pharmaceutical quality while maintaining appropriate safety margins for patient protection.
For drug substances with maximum daily doses of 2 grams or less, the Q3A reporting threshold is established at 0.05 percent, requiring documentation of any impurity present at or above this level. The identification threshold is set at 0.10 percent, necessitating structural characterization of impurities exceeding this concentration. Most critically, the qualification threshold is established at 0.15 percent or 1.0 milligram per day, whichever is lower, requiring safety assessment through toxicological evaluation.
Drug products demonstrate different threshold requirements under Q3B guidelines, reflecting the lower toxicological concern associated with degradation products related to the active pharmaceutical ingredient. For daily doses of 1 gram or less, the reporting threshold is 0.1 percent, identification threshold is 0.2 percent, and qualification threshold is 0.2 percent or 2.0 milligrams per day, whichever is lower.
High-Resolution Mass Spectrometry offers accurate mass determination and molecular formula assignment, providing critical structural constraints for degradation product identification. Tandem mass spectrometry techniques enable detailed fragmentation pattern analysis, supporting structural assignments through systematic bond cleavage patterns.
Liquid Chromatography-Nuclear Magnetic Resonance provides real-time structural information during chromatographic separation, enabling identification of degradation products without requiring isolation. This technique proves particularly valuable when degradation products are unstable or present in low concentrations.
The Accelerated Predictive Stability approach utilizes mathematical modeling to predict long-term stability behavior from short-term accelerated data. This methodology enables early identification of potential degradation products and their formation kinetics, supporting proactive impurity control strategies.
Mass spectrometry provides molecular weight confirmation and structural elucidation support through fragmentation pattern analysis. Infrared spectroscopy confirms functional group presence and provides fingerprint identification capabilities. Elemental analysis verifies molecular formula consistency and detects potential inorganic impurities.
Karl Fischer titration determines water content, which is critical for accurate quantitative calculations and stability assessment. Ion chromatography evaluates inorganic impurities and residual salts that may impact analytical performance or stability.
PubChem. "1-Ethyl-4-isobutylbenzene | C12H18 | CID 576929." June 2025.
Shimadzu. "Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities." ASMS 2019.
CONICET. "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques." 2014.
Pharma Affiliates. "CAS No : 100319-40-2 | Product Name : 1-Ethyl-4-isobutylbenzene." 2025.
CONICET. "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques."
PMC. "Drug Stability: ICH versus Accelerated Predictive Stability Studies." October 2022.
Görög, S., et al. "Combined application of high-performance liquid chromatography and NMR spectroscopy in drug impurity profiling." PubMed, 1991.
Deltares. "Anaerobic degradation of a mixture of MtBE, EtBE, TBA, and benzene under different redox conditions."
Waters Corporation. "Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry." February 2010.
Benchchem. "Buy 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene." (Note: Excluded as per user instructions)
Bruker. "Structure Analysis." Pharma Applications.
[1] PMC. "Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques." March 2012.
[4] LinkedIn. "Guidelines for Method Validation for Impurity Methods." June 2019.
PMC. "Accelerated Predictive Stability Testing." January 2025.
Alfresco. "Validation of Impurity Methods, Part II." August 2014.
European Medicines Agency. "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology."
Ottosson, J.E., et al. "Early clinical drug product shelf-life setting using accelerated predictive stability and metabolite data for impurity qualification." PubMed, 2024.
[2] Longdom Publishing. "Integrating multivariate analysis for comprehensive quality assurance in pharmaceutical impurity profiling." June 2024.
Kot, M., et al. "Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients." PubMed, 2016.
IJCRT. "Review on ICH Guideline in Impurity Profiling." 2021.
SlideShare. "Accelerated stability studies." October 2013.
Waters Corporation. "Analysis of Benzenesulfonic Acid and P-Toluenesulfonic Acid Esters." March 2010.
Intertek. "Product-Related Impurity Isolation and Characterization." September 2024.
FDA. "Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Drug Products."
[5] Agilent Technologies. "Impurities in Benzene by Agilent 7820A Gas Chromatograph." 5990-3548EN.
FDA. "Analytical Procedures and Methods Validation for Drugs and Biologics."
PMC. "Safety Considerations of Impurities in Pharmaceutical Products." December 2013.
Lab Manager. "Introduction to Analytical Method Development and Validation." April 2025.
Chromatography Online. "Validation, Qualification, or Verification?" October 2005.
American Pharmaceutical Review. "A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development." December 2010.
YouTube. "Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C." March 2021.
SelectScience. "How to develop analytical methods for impurity detection in pharma with a quality by design approach." September 2024.
Clean Chem Lab. "1-Ethyl-4-Isobutylbenzene | CAS No: 100319-40-2."
Vici Health Sciences. "Analytical Methodology: Validation, Verification, or Qualification." April 2025.
[3] Chromatography Online. "Method Development for Drug Impurity Profiling: Part 1." April 2010.
FDA. "Guidance for Industry Q3A Impurities in New Drug Substances."
Emery Pharma. "A Step-by-Step Guide to Analytical Method Development and Validation." July 2025.
ChemicalBook. "1-ETHYL-4-(2-METHYLPROPYL)BENZENE | 100319-40-2." December 2021.
UPM. "Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing." March 2020.
Anax Laboratories. "100319-40-2 | Ibuprofen Process Impurity 1." May 2021.
MedCrave. "Drug substance and drug product impurities, now what?"
Chromatography Online. "Robustness Tests." July 2006.
European Medicines Agency. "Reflection paper on qualification of non-mutagenic impurities." December 2024.
Vander Heyden, Y. "Tests for robustness of biomedical and pharmaceutical analytic methods." PubMed, 2003.
Semantic Scholar. "Validation of analytical methods in a pharmaceutical quality system." 2020.
FDA. "Q3B(R) Impurities in New Drug Products (Revision 3)." September 2021.
Graham, J.C., et al. "Calculating qualified non-mutagenic impurity levels: Harmonization of approaches." PubMed, 2021.
Agilent Technologies. "HPLC Separation Robustness and Ruggedness." November 2015.
PDA. "Qualification of Impurities in Drug Substances and Drug Products."
PubMed. "Safety assessment of drug impurities for patient safety." October 2024.
PMC. "The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method." February 2022.
ScienceDirect. "Safety assessment of drug impurities for patient safety."
Chromatography Today. "What is a Robust Method?" July 2014.
LinkedIn. "Detailed Explanation of Impurity Thresholds and Fixing Limits." January 2025.